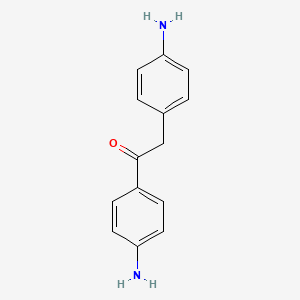




|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]([C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][CH:13]=2)=O)=[O:9])=[CH:4][CH:3]=1.S>N1C=CC=CC=1>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH2:10][C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)=[O:9])=[CH:4][CH:3]=1
|




|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a two-neck round bottom flask were taken
|
|
Type
|
CUSTOM
|
|
Details
|
Hydrogen sulfide gas was bubbled through a septum
|
|
Type
|
CUSTOM
|
|
Details
|
the outlet of the reaction vessel was connected to a trap
|
|
Type
|
ADDITION
|
|
Details
|
containing aqueous sodium hydroxide solution (10%)
|
|
Type
|
CUSTOM
|
|
Details
|
to quench the unreacted H2S gas
|
|
Type
|
CUSTOM
|
|
Details
|
the solution changes from pale yellow to deep red in color and a separation of yellow solid (sulfur)
|
|
Type
|
CUSTOM
|
|
Details
|
Monitoring the reaction by 1H NMR
|
|
Type
|
CUSTOM
|
|
Details
|
bubbling
|
|
Type
|
CUSTOM
|
|
Details
|
After removing the excess pyridine under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
the residue was poured into dilute hydrochloric acid (5%)
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting off-white solid was filtered
|
|
Type
|
WASH
|
|
Details
|
Further washing with water
|
|
Type
|
CUSTOM
|
|
Details
|
drying under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
purification by column chromatography (1:5 mixtures of ethyl acetate and hexane)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(C=C1)C(=O)CC1=CC=C(C=C1)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |